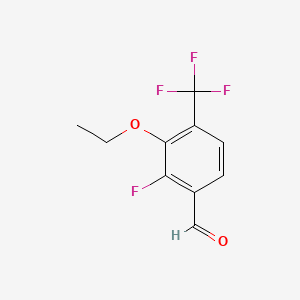

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde

Description

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde is a multifunctional benzaldehyde derivative characterized by a trifluoromethyl group at the 4-position, a fluorine atom at the 2-position, and an ethoxy group at the 3-position.

Properties

Molecular Formula |

C10H8F4O2 |

|---|---|

Molecular Weight |

236.16 g/mol |

IUPAC Name |

3-ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C10H8F4O2/c1-2-16-9-7(10(12,13)14)4-3-6(5-15)8(9)11/h3-5H,2H2,1H3 |

InChI Key |

YFHSWODXOCSBOK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Hydrolysis and Halogenation of Trifluoromethyl Aromatic Precursors

A foundational step in related benzaldehyde derivatives involves hydrolysis of trifluoromethyl-substituted aromatic halides. For example, hydrolysis of mixtures containing o-trifluoromethyl xylylene dichlorides, o-trifluoromethyl chlorofluoromethylbenzene, and o-trifluoromethyl benzal fluoride in the presence of a catalyst (such as iron(III) chloride) at 80–150 °C yields trifluoromethyl benzaldehyde derivatives with high purity (>99%) and good yield (~96.5%) after vacuum distillation and rectification.

Reaction Conditions Summary:

| Step | Conditions | Catalyst | Yield / Purity |

|---|---|---|---|

| Hydrolysis | 100–110 °C, 2–3 hours | FeCl3 (0.5% w/w) | >95% (GC analysis) |

| Vacuum Distillation | 70–75 °C at 0.095 MPa | N/A | 96.5% recovery |

This method is industrially scalable, cost-effective, and environmentally favorable due to low wastewater and energy consumption.

Palladium-Catalyzed Formylation of Aryl Halides

A widely used approach for synthesizing substituted benzaldehydes involves palladium-catalyzed formylation of aryl iodides using formic acid as a formyl source. This method can be adapted to introduce the aldehyde group onto fluorinated and trifluoromethylated aromatic rings.

- Reactants: Aryl iodide (1 mmol), iodine (1.2 mmol), triphenylphosphine (1.2 mmol), triethylamine (6 mmol), formic acid (4 mmol).

- Catalyst: 2P-Fe3O4SiO2-Pd(OAc)2 (3 mol%).

- Solvent: Toluene (4 mL).

- Conditions: Stir under argon at 80 °C for 3–5 hours in a sealed tube.

- Workup: Magnetic separation of catalyst, filtration, concentration, and purification by silica gel chromatography.

- Yield: Approximately 77% for related 4-(trifluoromethyl)benzaldehyde derivatives.

- Purity: High, confirmed by chromatographic and spectroscopic methods.

This method is notable for its mild conditions, catalyst recyclability, and compatibility with sensitive functional groups such as fluoro and trifluoromethyl substituents.

Nucleophilic Substitution and Alkylation for Ethoxy Group Introduction

The ethoxy substituent at the 3-position can be introduced via nucleophilic aromatic substitution or alkylation reactions using ethoxide sources. Common alkali bases (e.g., potassium carbonate, sodium ethoxide) and solvents such as acetonitrile or dimethylformamide facilitate these reactions.

- Alkali bases: Potassium carbonate, sodium ethoxide, sodium methoxide.

- Phase transfer catalysts: Polyethylene glycols (PEG-200 to PEG-600), crown ethers (18-crown-6), quaternary ammonium salts.

- Solvents: Acetonitrile, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide.

| Parameter | Range/Options |

|---|---|

| Temperature | 20–150 °C |

| Reaction Time | 1–12 hours |

| Molar Ratios | Substrate:alkali base:alkylating agent = 1:(1.5–3):(1–2) |

| Catalyst Loading | 0.01–0.1 equivalents |

This step is often combined with methylation or other alkylation steps to optimize substitution patterns.

Multi-Step Synthesis Including Oxime Formation and Cyclization

In advanced synthetic routes, the aldehyde intermediate undergoes further functionalization such as oxime formation with hydroxylamine hydrochloride, followed by cyclization to form heterocyclic derivatives. Although these steps are beyond the simple preparation of 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde, they demonstrate the aldehyde’s utility in complex molecule synthesis.

Analytical and Characterization Data

The purity and identity of the synthesized 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde are confirmed by multiple spectroscopic techniques:

| Technique | Key Findings |

|---|---|

| Infrared Spectroscopy (IR) | Characteristic C=O stretch (~1650 cm⁻¹), aromatic C-F stretches (~1110 cm⁻¹), O–H if present (~3300 cm⁻¹) |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Aldehyde proton ~10 ppm; ¹³C NMR: Aromatic carbons, CF₃ carbons distinct chemical shifts |

| Mass Spectrometry (MS) | Molecular ion peak consistent with C10H8F4O2 (for ethoxy-fluoro-trifluoromethyl benzaldehyde) |

| Gas Chromatography (GC) | Purity >95% after reaction and purification steps |

These data ensure the structural integrity and high purity of the target compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Industrial Suitability |

|---|---|---|---|---|

| Hydrolysis of trifluoromethyl halides | FeCl3 catalyst, 100–110 °C, water, vacuum distillation | ~96.5 | High purity, low waste, scalable | High |

| Pd-Catalyzed formylation | Aryl iodide, Pd catalyst, HCOOH, 80 °C, inert atmosphere | ~77 | Mild conditions, catalyst recyclable | Moderate to high |

| Nucleophilic substitution for ethoxy group | Alkali base (K2CO3, NaOEt), phase transfer catalyst, 20–150 °C | Variable | Selective substitution, versatile | Moderate |

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions where the ethoxy or fluoro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ethoxide ion in ethanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid.

Reduction: 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde is largely dependent on its chemical structure. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The fluoro group can influence the compound’s reactivity and binding affinity to molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent pattern on the benzaldehyde core significantly impacts physical and electronic characteristics:

Key Observations :

- The trifluoromethyl group in all compounds enhances stability and lipophilicity, critical for drug penetration.

- Ethoxy in the target compound may improve solubility compared to purely electron-withdrawing substituents (e.g., nitro).

Economic and Practical Considerations

- 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde : Priced at ¥25,800/g (90% purity), reflecting synthetic complexity .

- Nitro-Substituted Benzaldehydes : Synthesized via one-pot reactions, cost-effective for large-scale applications .

- Target Compound : Likely high cost due to multi-step synthesis (fluorination, trifluoromethylation, ethoxylation).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions with substituted benzaldehydes. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol with glacial acetic acid (as a catalyst) yields Schiff bases, which can be further functionalized . Optimization of solvent polarity (e.g., ethanol vs. THF), temperature (reflux vs. room temperature), and acid catalysts (e.g., acetic acid vs. HCl) is critical to minimize side reactions from competing fluorinated substituents.

- Key Data : Typical yields range from 60–85% under optimized conditions, with purity confirmed via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing fluorinated benzaldehyde derivatives?

- Methodology :

- NMR : NMR is essential for resolving fluorine environments (e.g., distinguishing -CF and -F groups). NMR can identify aldehyde protons (δ 9.5–10.5 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH, δ 3.8–4.2 ppm for OCH) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for structural refinement, particularly for resolving steric effects from the trifluoromethyl and ethoxy groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHFO: 252.0423) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing trifluoromethyl and fluorine groups deactivate the aromatic ring, directing electrophilic substitution to the para position of the ethoxy group. Computational studies (DFT) can predict regioselectivity by analyzing Fukui indices or electrostatic potential maps .

- Case Study : In Suzuki-Miyaura couplings, the ethoxy group’s steric bulk may require bulky palladium ligands (e.g., SPhos) to prevent catalyst poisoning. Reaction yields drop by ~20% without optimized ligands .

Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?

- Methodology : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects. Use temperature-dependent NMR to probe dynamic behavior. For example, restricted rotation of the ethoxy group at low temperatures (<−40°C) splits signals, aligning with crystallographic bond angles .

- Example : A 2024 study resolved conflicting NMR shifts by correlating solid-state DFT calculations with experimental data, identifying a minor rotameric form .

Q. What strategies mitigate side reactions during fluorinated benzaldehyde derivatization?

- Methodology :

- Protection of Aldehyde : Convert the aldehyde to an acetal before introducing reactive reagents (e.g., Grignard).

- Low-Temperature Reactions : Perform lithiation or halogenation at −78°C to suppress decomposition.

- By-Product Analysis : Use LC-MS to detect fluorinated impurities (e.g., defluorinated products) and adjust stoichiometry or catalysts .

Comparative Analysis Table

Key Challenges in Research

- Fluorine Reactivity : The compound’s multiple fluorine atoms complicate purification (e.g., silica gel interactions). Use fluorinated solvents (e.g., hexafluorobenzene) for column chromatography .

- Toxicity Profile : Limited data exist for inhalation exposure. Follow EFSA guidelines for handling fluorinated aromatics (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.